Cas no 2172610-09-0 (4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)-2-methylbut-2-enoic acid)

4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)-2-methylbut-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)-2-methylbut-2-enoic acid
- 2172610-09-0
- 4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid
- EN300-1530261
-
- Inchi: 1S/C27H30N2O5/c1-17(26(31)32)13-14-28-25(30)19-12-6-7-18(19)15-29-27(33)34-16-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,13,18-19,24H,6-7,12,14-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/b17-13+
- InChI Key: SHJRNWWPPPLIPZ-GHRIWEEISA-N
- SMILES: O=C(C1CCCC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC/C=C(/C(=O)O)\C
Computed Properties
- Exact Mass: 462.21547206g/mol
- Monoisotopic Mass: 462.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 759
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 3.8
4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)-2-methylbut-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1530261-0.1g |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid |
2172610-09-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1530261-0.5g |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid |
2172610-09-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1530261-500mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid |
2172610-09-0 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1530261-2.5g |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid |
2172610-09-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1530261-0.05g |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid |
2172610-09-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1530261-10.0g |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid |
2172610-09-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1530261-50mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid |
2172610-09-0 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1530261-250mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid |
2172610-09-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1530261-2500mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid |
2172610-09-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1530261-10000mg |
4-({2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)-2-methylbut-2-enoic acid |
2172610-09-0 | 10000mg |
$14487.0 | 2023-09-26 |
4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)-2-methylbut-2-enoic acid Related Literature
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on 4-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}formamido)-2-methylbut-2-enoic acid
4-{[2-{[(9H-Fluoren-9-yl)methoxycarbonyl]amino}methylcyclopentyl]formamido}-2-methylbut-2-enoic Acid: A Comprehensive Overview
The compound with CAS No. 2172610-09-0, known as 4-{[2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}methylcyclopentyl]formamido}-2-methylbut-2-enoic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopentyl ring, and a butenoic acid moiety. The combination of these structural elements makes it a unique molecule with diverse applications in drug discovery, material science, and biotechnology.
Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the molecule during reactions. Its presence ensures that the compound remains stable under various reaction conditions, making it amenable to further functionalization. The cyclopentyl ring introduces rigidity and enhances the molecule's ability to interact with biological targets, while the butenoic acid moiety contributes to its hydrophobicity and potential for bioavailability.
One of the most promising applications of this compound lies in its potential as a building block for drug development. Researchers have demonstrated that molecules incorporating Fmoc groups can serve as effective scaffolds for designing bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in disease pathways. This highlights its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmaceutical applications, this compound has also garnered attention in the field of material science. Its unique structure allows for the formation of self-assembled monolayers, which are highly sought after in nanotechnology and surface engineering. The cyclopentyl ring's rigidity and the Fmoc group's stability make it an ideal candidate for constructing materials with tailored properties, such as high thermal stability and mechanical strength.
Recent studies have also explored the use of this compound in biotechnology, particularly in the development of biosensors and diagnostic tools. The molecule's ability to undergo specific chemical transformations under controlled conditions makes it suitable for designing sensors that can detect minute concentrations of analytes in complex biological samples.
From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions. The synthesis begins with the preparation of the Fmoc derivative, followed by its coupling with the cyclopentyl-containing intermediate. Subsequent steps involve the introduction of the formamido group and the final functionalization to yield the butenoic acid moiety. Each step requires meticulous control over reaction conditions to ensure high yields and purity.
The characterization of this compound has been carried out using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into its molecular structure and conformational properties, further enhancing our understanding of its behavior in different environments.
In conclusion, 4-{[2-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}methylcyclopentyl]formamido}-2-methylbut-2-enoic acid is a versatile compound with immense potential across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers in academia and industry alike.
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